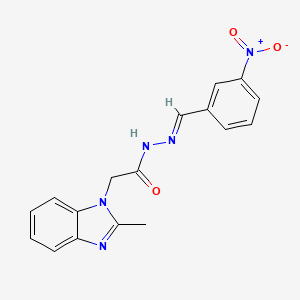
2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(3-nitrobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide typically involves a multi-step process:
Formation of 2-Methyl-1H-benzimidazole: This step involves the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Synthesis of Acetohydrazide: Acetohydrazide is prepared by the reaction of ethyl acetate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 2-Methyl-1H-benzimidazole with acetohydrazide and 3-nitrobenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the nitrobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted benzimidazole and nitrobenzylidene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Pharmaceuticals: The compound is being explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide
- 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(4-nitrobenzylidene)acetohydrazide
- 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-chlorobenzylidene)acetohydrazide
Uniqueness
2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide stands out due to its specific nitrobenzylidene moiety, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs.
Propiedades
Número CAS |
303094-91-9 |
|---|---|
Fórmula molecular |
C17H15N5O3 |
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
2-(2-methylbenzimidazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15N5O3/c1-12-19-15-7-2-3-8-16(15)21(12)11-17(23)20-18-10-13-5-4-6-14(9-13)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+ |
Clave InChI |
YPXOADTZZHPZLJ-VCHYOVAHSA-N |
SMILES isomérico |
CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=NC2=CC=CC=C2N1CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


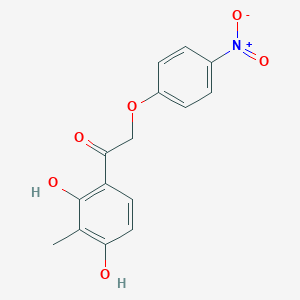
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![2-(4-{(E)-[(4-bromophenyl)imino]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B15080941.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
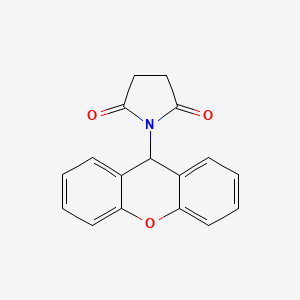
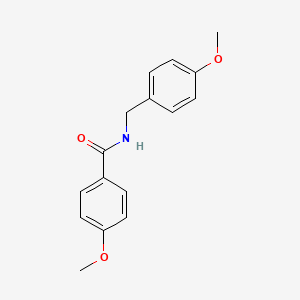
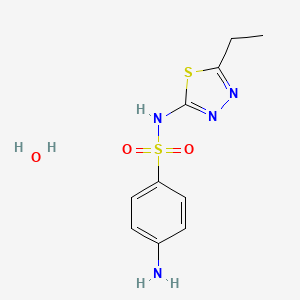
![2-[(4-Chloro-3-methylphenoxy)methyl]oxirane](/img/structure/B15080960.png)
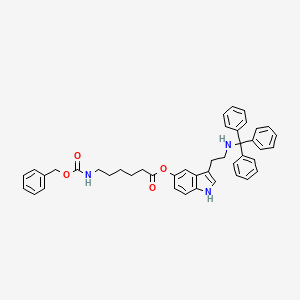
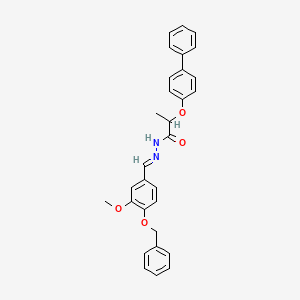
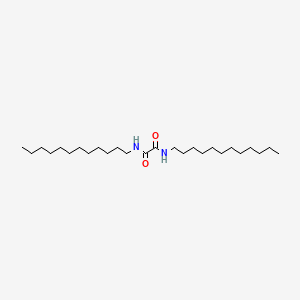
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15080982.png)
![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)

